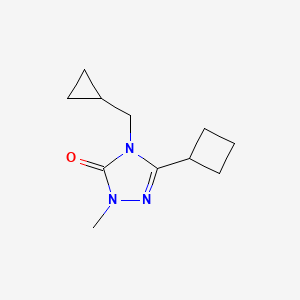
3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a derivative of 1,2,4-triazole. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It is a part of many pharmaceutical drugs due to its versatile reactivity . This particular compound has cyclobutyl and cyclopropylmethyl substituents attached to the triazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring with the specified substituents . The exact structure and conformation would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the 1,2,4-triazole ring and the attached substituents. The triazole ring is known to participate in various chemical reactions, but the exact reactions this compound could undergo are not clear without more specific information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as solubility, stability, and reactivity would depend on the specific arrangement and characteristics of the 1,2,4-triazole ring and the attached substituents .科学的研究の応用
Peptide Synthesis and Triazole Incorporation
- Peptidotriazoles on Solid Phase : This research presents a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The reaction conditions are fully compatible with solid-phase peptide synthesis on polar supports, indicating potential applications in peptide modification and drug discovery (Tornøe, Christensen, & Meldal, 2002).
Synthesis of Biologically Relevant Triazoles
- Synthesis of Biologically and Industrially Important 1,2,3-Triazoles : This paper describes environmentally friendly protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles, highlighting their significance in biological and industrial applications. The methodologies offer advantages such as high atom economy, low environmental impact, and good yields in shorter reaction times (Singh, Sindhu, & Khurana, 2013).
Triazole Derivatives and Molecular Structures
- Crystal and Molecular Structures of Two Triazole Derivatives : This study analyzes the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole. The findings provide insights into the π-electron density distribution within triazole rings, which is crucial for understanding their chemical behavior and potential applications (Boechat et al., 2010).
Triazole-Based Polymers
- Novel Perfluorocyclobutyl (PFCB)-Containing Polymers Formed by Click Chemistry : This research introduces a novel class of linear poly(alkyl aryl) ethers containing 1,2,3-triazolyl and perfluorocyclobutyl units. These polymers, synthesized via Huisgen's 1,3-dipolar cycloaddition, exhibit good thermal stability and solubility in common organic solvents, suggesting potential applications in material science (Zhu et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by triazole derivatives, this compound could be of interest in the development of new pharmaceuticals or other chemical products .
特性
IUPAC Name |
5-cyclobutyl-4-(cyclopropylmethyl)-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-11(15)14(7-8-5-6-8)10(12-13)9-3-2-4-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIOHJYMXIHSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

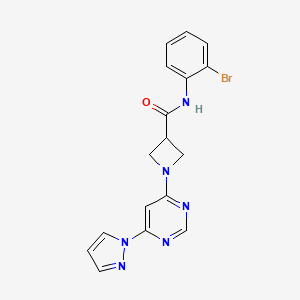
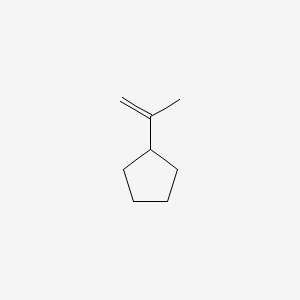
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)
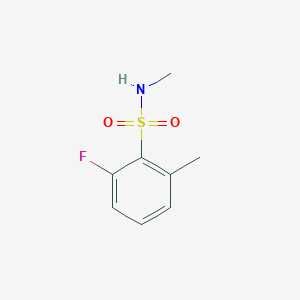
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)
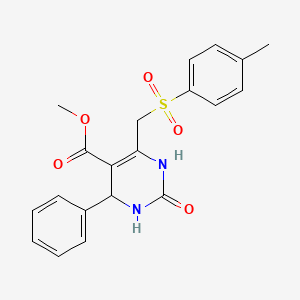
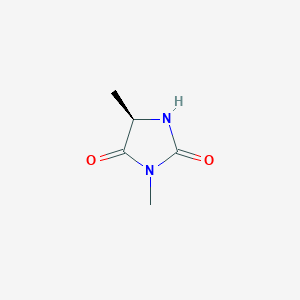
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)
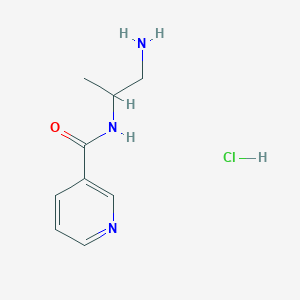
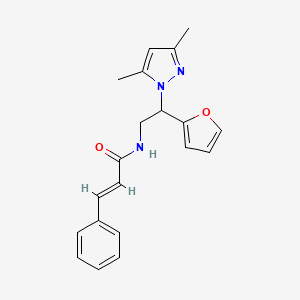
![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)